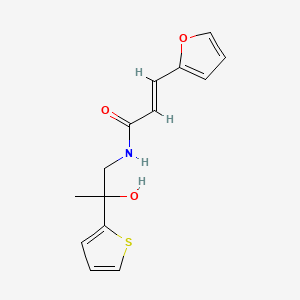
(E)-3-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their stability and reactivity, making the compound of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide typically involves the following steps:
Formation of the acrylamide backbone: This can be achieved through the reaction of acryloyl chloride with an appropriate amine.
Introduction of the furan ring: The furan ring can be introduced via a coupling reaction with a furan-containing reagent.
Addition of the thiophene ring: The thiophene ring is incorporated through a similar coupling reaction, often using a thiophene-containing reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan or thiophene rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione or thiophene-2,5-dione derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
(E)-3-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the production of advanced materials, such as polymers with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (E)-3-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-N-(2-hydroxy-2-(pyridin-2-yl)propyl)acrylamide: Similar structure but with a pyridine ring instead of a thiophene ring.
(E)-3-(furan-2-yl)-N-(2-hydroxy-2-(benzothiophen-2-yl)propyl)acrylamide: Contains a benzothiophene ring, adding additional aromaticity.
Uniqueness
(E)-3-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide is unique due to the combination of furan and thiophene rings, which provide a balance of stability and reactivity. This makes it particularly valuable for applications requiring specific electronic or structural properties.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-14(17,12-5-3-9-19-12)10-15-13(16)7-6-11-4-2-8-18-11/h2-9,17H,10H2,1H3,(H,15,16)/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXOKJORFDSPTF-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CO1)(C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CO1)(C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Amino-2-oxoethyl)thio]-3-cyano-6-ethyl-5-methylpyridine](/img/structure/B2382129.png)
![N-[4-(N-methylbenzenesulfonamido)-3-nitronaphthalen-1-yl]acetamide](/img/structure/B2382130.png)


![N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide](/img/structure/B2382133.png)



![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2382142.png)
![(1S,2S,6R,9R,11S,14R,15R,18R,20R,23S,24R)-20-hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B2382143.png)

![N-(3,5-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2382147.png)
![2-((E)-2-((E)-2-(diphenylamino)-3-((Z)-2-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B2382150.png)
